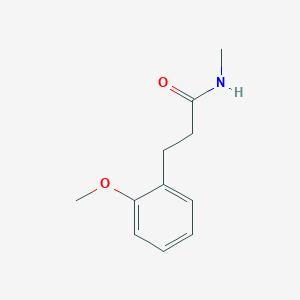

3-(2-methoxyphenyl)-N-methylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12-11(13)8-7-9-5-3-4-6-10(9)14-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXFQFVJKQIAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methoxyphenyl N Methylpropanamide and Analogs

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the final amide is predicated on the efficient preparation of its constituent parts: an activated carboxylic acid derivative and the amine component.

The primary precursor for the acyl portion of the target molecule is 3-(2-methoxyphenyl)propanoic acid. nist.gov This carboxylic acid serves as the starting material for its more reactive derivative, 3-(2-methoxyphenyl)propanoyl chloride. nih.gov The conversion of the carboxylic acid to the acyl chloride is a standard and effective activation step.

This transformation is typically achieved by treating 3-(2-methoxyphenyl)propanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). evitachem.com The reaction is generally performed in an inert solvent under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product. For instance, a similar transformation, the synthesis of 3-(5-chloro-2-methoxyphenyl)propyl chloride, is accomplished by reacting the corresponding alcohol with thionyl chloride and stirring at 50°C for several hours. prepchem.com After the reaction is complete, the excess chlorinating agent and solvent are typically removed under reduced pressure to yield the crude acyl chloride, which can be purified by distillation. prepchem.com

Reaction Scheme 1: Synthesis of 3-(2-methoxyphenyl)propanoyl Chloride

N-methylamine is a fundamental primary amine used widely in organic synthesis. wikipedia.org It can be prepared through various laboratory and industrial methods. Historically, it was first synthesized by the hydrolysis of methyl isocyanate. wikipedia.org Other established methods include the Hofmann rearrangement of acetamide (B32628) with bromine and the reduction of nitromethane (B149229) using zinc and hydrochloric acid. wikipedia.org

A common laboratory preparation involves the treatment of formaldehyde (B43269) with ammonium (B1175870) chloride to produce methylamine (B109427) hydrochloride, which can then be neutralized with a strong base like sodium hydroxide (B78521) to liberate the free amine. wikipedia.org More contemporary and versatile methods often involve reductive amination. This process entails the reaction of a carbonyl compound with methylamine, followed by the reduction of the intermediate imine. For example, ketones can be reacted with methylamine hydrochloride in the presence of titanium(IV) isopropoxide, followed by an in-situ reduction with sodium borohydride (B1222165) to afford N-methyl secondary amines in good to excellent yields. researchgate.net Alternative routes include the catalytic methylation of amines using formic acid. google.com

Amide Bond Formation Protocols

The crucial step in the synthesis of 3-(2-methoxyphenyl)-N-methylpropanamide is the formation of the amide bond between the activated carboxylic acid precursor and N-methylamine. Modern organic synthesis employs a variety of coupling reagents to facilitate this reaction efficiently and under mild conditions.

Coupling reagents are designed to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. The choice of reagent can influence reaction times, yields, and the suppression of side reactions.

A widely used and reliable method for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This system is effective for coupling a broad range of carboxylic acids and amines. nih.gov

The reaction mechanism proceeds through the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The addition of HOBt intercepts the O-acylisourea to form an active HOBt ester. nih.gov This ester is more stable than the O-acylisourea but highly reactive towards amines, leading to the formation of the desired amide with high efficiency. nih.gov The reaction is often carried out in the presence of a tertiary amine base, such as diisopropylethylamine (DIEA), to neutralize any acidic byproducts and facilitate the reaction. researchgate.netcommonorganicchemistry.com The water-soluble nature of the urea (B33335) byproduct formed from EDC simplifies purification compared to other carbodiimides like DCC. researchgate.net

Interactive Table 1: Typical Reaction Conditions for EDC/HOBt-Mediated Amide Formation

| Parameter | Condition | Source(s) |

| Carboxylic Acid | 1.0 equiv | nih.gov |

| Amine | 1.0 - 1.2 equiv | nih.gov |

| EDC | 1.0 - 1.5 equiv | commonorganicchemistry.com |

| HOBt | 0.1 - 1.5 equiv | nih.govcommonorganicchemistry.com |

| Base (e.g., DIEA, DMAP) | 1.0 - 3.0 equiv | nih.govcommonorganicchemistry.com |

| Solvent | DMF, DCM, ACCN | nih.govcommonorganicchemistry.comorgsyn.org |

| Temperature | 0 °C to Room Temperature | nih.govcommonorganicchemistry.com |

| Reaction Time | 1 to 24 hours | acs.org |

For more challenging amide couplings, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is an exceptionally powerful reagent. acs.org HATU is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.comwikipedia.org It is renowned for its high coupling efficiency and rapid reaction rates, even with sterically hindered or electronically deactivated substrates. acs.orgnih.gov

The mechanism of HATU involves the reaction of the carboxylate anion with HATU to form an OAt-active ester. wikipedia.org This active ester is extremely reactive towards nucleophilic attack by an amine to form the amide bond. The reaction liberates tetramethylurea as a byproduct. wikipedia.org The high efficiency of HATU is attributed to a neighboring group effect from the pyridine (B92270) nitrogen, which is thought to stabilize the transition state. wikipedia.org These reactions are almost always performed with a non-nucleophilic base, such as Hünig's base (DIEA) or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgcommonorganicchemistry.com

Interactive Table 2: Typical Reaction Conditions for HATU-Facilitated Amide Coupling

| Parameter | Condition | Source(s) |

| Carboxylic Acid | 1.0 - 1.05 equiv | commonorganicchemistry.com |

| Amine | 1.0 equiv | acs.org |

| HATU | 1.1 - 2.5 equiv | acs.orgcommonorganicchemistry.com |

| Base (e.g., DIEA) | 2.1 - 4.0 equiv | acs.orgcommonorganicchemistry.com |

| Solvent | DMF, DMA | wikipedia.orgcommonorganicchemistry.com |

| Temperature | Room Temperature to 60 °C | acs.orgcommonorganicchemistry.com |

| Reaction Time | 2 to 24 hours | acs.orgcommonorganicchemistry.com |

Weinreb Amide Synthesis and Utility

The Weinreb-Nahm ketone synthesis is a reliable and widely used method in organic chemistry for the formation of carbon-carbon bonds. wikipedia.org Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction initially involved the synthesis of ketones from acid chlorides via an intermediate N-methoxy-N-methylamide, now known as a Weinreb-Nahm amide. wikipedia.org A key advantage of this method is its ability to prevent the common issue of over-addition of organometallic reagents, which often leads to the formation of alcohols instead of the desired ketone. wikipedia.org This control is attributed to the formation of a stable tetrahedral intermediate, chelated by the methoxy (B1213986) group, which resists collapse and further reaction until acidic workup. wikipedia.org The utility of Weinreb amides extends to the synthesis of aldehydes through reduction, for instance, with lithium aluminum hydride. wikipedia.org

The synthesis of Weinreb amides from acid chlorides is a standard and efficient procedure. wikipedia.orgmychemblog.com The process typically involves reacting the corresponding acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (B109758) (DCM). mychemblog.comrsc.org

Specifically, N-methoxy-N-methyl-3-(2-methoxyphenyl)propanamide can be prepared from 3-(2-methoxyphenyl)propanoyl chloride. In a representative procedure, the acid chloride is dissolved in DCM, and N,O-dimethylhydroxylamine hydrochloride is added. The mixture is cooled, and pyridine is added dropwise. This reaction yields the pure Weinreb amide, which presents as a colorless oil. rsc.org A reported synthesis starting from 40 mmol of 3-(2-methoxyphenyl)propanoyl chloride afforded the product in an 87% yield. rsc.org

Table 1: Synthesis of 3-(Aryl)-N-methylpropanamide Analogs from Acid Chlorides

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 3-(2-methoxyphenyl)propanoyl chloride | N-methoxy-N-methyl-3-(2-methoxyphenyl)propanamide | 87% | rsc.org |

| 3-(o-tolyl)propanoyl chloride | N-methoxy-N-methyl-3-(o-tolyl)propanamide | 68% | rsc.org |

| 3-(3-methoxyphenyl)propanoyl chloride | N-methoxy-N-methyl-3-(3-methoxyphenyl)propanamide | 60% | rsc.org |

| 3-(p-tolyl)propanoyl chloride | N-methoxy-N-methyl-3-(p-tolyl)propanamide | 62% | rsc.org |

This table presents data on the synthesis of various analogs, illustrating the general applicability of the method.

Modified Weinreb amides can undergo rearrangements to form valuable products like α-amino amides. A straightforward method involves a base-mediated rearrangement of these amides into N,O-acetals. diva-portal.org This intermediate can then be subjected to arylation, alkylation, alkenylation, or alkynylation to produce the corresponding α-amino amides in excellent yields. diva-portal.org This approach highlights the versatility of the Weinreb amide functional group beyond its traditional use in ketone synthesis. diva-portal.org

Advanced Synthetic Approaches and Considerations

The synthesis of complex molecules often requires more sophisticated strategies than single-step transformations. These include multi-step reaction sequences, controlling regioselectivity, and establishing specific stereochemistry.

Weinreb amides, including this compound, serve as crucial intermediates in multi-step syntheses designed to build complex molecular architectures. nih.gov For example, the Weinreb amidation reaction has been a cornerstone in the synthesis of A-ring-modified derivatives of luotonin A, a natural alkaloid. nih.gov In such sequences, an ester can be converted to an anilide via a Weinreb amidation protocol using trimethylaluminum (B3029685) (AlMe₃) to facilitate the reaction between the aniline (B41778) and the ester. nih.gov

Flow chemistry offers a modern paradigm for executing multi-step syntheses, allowing for the seamless linking of individual reactions into a continuous sequence. syrris.jp This approach uses immobilized reagents and catalysts packed in columns, through which the reactants are pumped, enabling the construction of complex products rapidly and efficiently. syrris.jp This methodology has been successfully applied to the total synthesis of natural products like (±)-oxomaritidine. syrris.jp Such automated, multi-step processes maximize structural diversity and can be used to generate libraries of related compounds for medicinal chemistry research. chemrxiv.org

Controlling the region of chemical reactivity is a critical aspect of synthesizing substituted compounds. Weinreb amides have been utilized as precursors in regioselective reactions to create densely functionalized heterocyclic compounds. researchgate.net One such pathway involves the reaction of Weinreb amides with the lithium or sodium acetylide of ethyl propynoate. This proceeds through a previously unexplored acyl substitution-conjugate addition sequence to yield (E)-N-methoxy-N-methyl-β-enaminoketoesters. researchgate.net These intermediates can then undergo regioselective cyclocondensations with reagents like hydrazines to form substituted pyrazoles. researchgate.net The selectivity of the initial addition (1,2- versus 1,1-addition) can depend on the substituent on the Weinreb amide. researchgate.net

Another approach involves the palladium-catalyzed aminocarbonylation of lactam- or lactone-derived triflates. unito.it This method allows for the direct transformation into N-methoxy-N-methyl amides, which can then be reacted with nucleophiles to afford acylated aza-, oxa-, and thio-heterocycles in a regioselective manner. unito.it

The production of single-enantiomer compounds is of paramount importance in many fields, particularly pharmaceuticals. Enantioselective synthesis aims to create a specific stereoisomer directly. For derivatives of Weinreb amides, asymmetric routes have been developed to produce chiral aldehydes and ketones. orientjchem.org These strategies can involve the use of a chiral auxiliary attached to the nitrogen atom, which directs the stereochemical outcome of subsequent reactions like hydride reduction or the addition of an organometallic reagent. orientjchem.org

When a reaction produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are required for their separation. nih.gov Modern methods for isomer isolation include:

Chiral Liquid Chromatography (LC): This is a widely used analytical and preparative technique where the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. nih.gov

Diastereomeric Salt Formation: A classical resolution method where the racemic mixture (e.g., an acid) is reacted with a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov

Membrane-Based Resolution: An emerging energy-efficient technology that uses enantioselective membranes. nih.gov These membranes can be mixed-matrix membranes (MMMs) containing chiral fillers, such as metal-organic frameworks (MOFs), which selectively interact with and transport one enantiomer over the other. nih.gov

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,O-dimethylhydroxylamine |

| N-methoxy-N-methyl-3-(o-tolyl)propanamide |

| N-methoxy-N-methyl-3-(3-methoxyphenyl)propanamide |

| N-methoxy-N-methyl-3-(p-tolyl)propanamide |

| N-methoxy-N-methyl-3-(4-methoxyphenyl)propanamide |

| Luotonin A |

| (±)-oxomaritidine |

| Trimethylaluminum |

| Pyridine |

Reaction Mechanisms and Mechanistic Investigations of 3 2 Methoxyphenyl N Methylpropanamide Derivatives

Elucidation of Reaction Pathways and Transition States

While specific experimental studies on the reaction pathways and transition states of 3-(2-methoxyphenyl)-N-methylpropanamide are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous N-aryl amides. Computational chemistry and kinetic studies on similar systems provide a framework for understanding the energetic barriers and intermediate structures involved in its transformations.

For instance, in reactions involving the amide bond or the aromatic ring, the conformational flexibility of the propanamide linker plays a crucial role. The molecule can adopt various conformations, some of which may be more favorable for specific reaction pathways. The transition states for reactions such as cyclizations or rearrangements are highly dependent on the ability of the molecule to achieve the required geometry for orbital overlap. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, significantly influences the electron density of the aromatic system, thereby affecting the energy of transition states in electrophilic aromatic substitution reactions.

Intramolecular Electrophilic Aromatic Amination Processes

Intramolecular electrophilic aromatic amination offers a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. For derivatives of this compound, this process could lead to the formation of valuable benzolactams. While direct experimental evidence for this specific substrate is limited, the general mechanism for related secondary amides has been investigated. rsc.org

The reaction is typically initiated by the activation of the amide nitrogen, making it more electrophilic. This can be achieved using a strong acid or a Lewis acid. The activated nitrogen species then attacks the electron-rich 2-methoxyphenyl ring in an intramolecular electrophilic aromatic substitution reaction. The presence of the ortho-methoxy group directs the electrophilic attack to the para position (C-5) of the phenyl ring. The final step involves the loss of a proton to regenerate the aromaticity of the ring, yielding a dihydrocarbostyril (3,4-dihydroquinolin-2-one) derivative.

A proposed pathway for the intramolecular electrophilic aromatic amination of a derivative of this compound is outlined below:

Activation of the Amide: The amide is treated with an activating agent, such as a strong acid, to generate a reactive electrophilic nitrogen species.

Intramolecular Attack: The activated nitrogen undergoes an intramolecular electrophilic attack on the electron-rich phenyl ring.

Rearomatization: The resulting intermediate loses a proton to form the stable heterocyclic product.

This transformation is particularly valuable for the construction of fused heterocyclic systems that are prevalent in pharmacologically active molecules. ias.ac.in

Nucleophilic Additions and Homologation Reactions

The carbonyl group of the amide in this compound is susceptible to nucleophilic attack, although it is less reactive than the carbonyl group of ketones or aldehydes due to resonance delocalization with the nitrogen lone pair. Strong nucleophiles, such as organometallic reagents, can add to the carbonyl carbon.

Homologation reactions, which involve the insertion of a methylene (B1212753) group (–CH2–), can also be envisioned for derivatives of this compound. For instance, a homologation of the N-methyl group has been documented for N-methyl-N-oxyamides, proceeding through deprotonation of the N-methyl group followed by rearrangement. nih.gov While this specific transformation would require prior modification of the amide nitrogen in this compound, it highlights a potential pathway for structural modification.

A representative table of potential nucleophilic addition reactions is provided below:

| Nucleophile | Potential Product | Reaction Conditions |

| Phenylmagnesium bromide | Tertiary alcohol | Anhydrous ether |

| Ammonia | Amidine derivative | High temperature and pressure |

| Hydrazine (B178648) | Hydrazide derivative | Acid or base catalysis |

These reactions would lead to a variety of functionalized derivatives, expanding the chemical space accessible from the parent compound.

Mechanistic Aspects of Multicomponent Reactions (e.g., Ugi Reaction)

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org While this compound itself is not a typical starting material for the Ugi reaction, its constituent parts can be utilized in such a transformation to generate complex molecules. For example, 2-methoxyphenylacetic acid could serve as the carboxylic acid component.

The generally accepted mechanism of the Ugi reaction involves the following key steps: wikipedia.orgnih.govresearchgate.net

Imine Formation: The amine and the aldehyde (or ketone) condense to form an imine.

Protonation and Nucleophilic Attack: The imine is protonated by the carboxylic acid, and the resulting iminium ion is attacked by the isocyanide.

Second Nucleophilic Addition: The carboxylate anion adds to the resulting nitrilium ion intermediate.

Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) occurs to yield the final stable α-aminoacyl amide product. wikipedia.org

The versatility of the Ugi reaction allows for the creation of large libraries of compounds for drug discovery and materials science. illinois.edu

An illustrative Ugi reaction involving components related to this compound is shown below:

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Potential Product |

| Formaldehyde (B43269) | Methylamine (B109427) | 3-(2-methoxyphenyl)propanoic acid | tert-Butyl isocyanide | A complex diamide |

Catalytic Transformations and Molecular Rearrangements

Derivatives of this compound can undergo various catalytic transformations and molecular rearrangements to yield novel structures. For instance, N-aryl amides can be subjected to conditions that promote rearrangements, such as the Lossen rearrangement, if the amide is first converted to a hydroxamic acid derivative. nih.gov

The Lossen rearrangement involves the conversion of a hydroxamic acid to an isocyanate, which can then be trapped by a nucleophile. This rearrangement provides a pathway to amines, ureas, and carbamates. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 2 Methoxyphenyl N Methylpropanamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 3-(2-methoxyphenyl)-N-methylpropanamide is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region, between δ 6.8 and 7.3 ppm. The exact chemical shifts and splitting patterns of these protons are influenced by the electron-donating methoxy (B1213986) group and the propylamide side chain. The protons of the ethylene (B1197577) bridge (-CH₂CH₂-) are expected to produce complex multiplets due to spin-spin coupling with each other. The N-methyl protons would likely appear as a doublet, resulting from coupling with the adjacent N-H proton, in the region of δ 2.7-2.8 ppm. The methoxy group protons are anticipated to be a sharp singlet around δ 3.8 ppm.

For comparison, the ¹H NMR spectrum of the related compound, 3-(p-methoxyphenyl)propionic acid, shows aromatic protons at δ 7.120 and 6.833 ppm, a singlet for the methoxy protons at δ 3.777 ppm, and two triplets for the ethylene protons at δ 2.892 and 2.64 ppm chemicalbook.com. The introduction of the N-methylamide group in the target molecule would lead to the appearance of the N-methyl signal and a characteristic amide N-H proton signal, which is often broad and can be found over a wide range of chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Methylene (B1212753) (Ar-CH₂) | ~2.9 | Triplet |

| Methylene (CH₂-CO) | ~2.5 | Triplet |

| N-Methyl (N-CH₃) | ~2.7 | Doublet |

| Amide (N-H) | 5.5 - 8.5 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 172-174 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon bearing the methoxy group being significantly downfield. The N-methyl carbon will have a characteristic chemical shift in the range of δ 25-30 ppm, while the carbons of the ethylene bridge will appear at approximately δ 30-40 ppm. The methoxy carbon is expected around δ 55 ppm.

In a study of related 3-arylpropanamides, the carbonyl carbon was consistently found at δ ~172 ppm, and the carbons of the ethylene chain were observed at approximately δ 31 and 35 ppm np-mrd.org. These values provide a strong basis for the predicted chemical shifts in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~173 |

| Aromatic (C-OCH₃) | ~157 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-C) | ~128 |

| Methoxy (OCH₃) | ~55 |

| Methylene (Ar-CH₂) | ~35 |

| Methylene (CH₂-CO) | ~31 |

| N-Methyl (N-CH₃) | ~26 |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods can be employed to generate ions for mass analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₅NO₂), the exact mass of the molecular ion [M]⁺ is calculated to be 193.1103. HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the elemental composition of the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, generating charged droplets from which ions are desorbed into the gas phase. For this compound, ESI-MS would likely produce a prominent protonated molecule, [M+H]⁺, at an m/z of approximately 194.1181. This technique is highly sensitive and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. The soft nature of ESI typically results in minimal fragmentation, which is advantageous for determining the molecular weight of the parent compound atlantis-press.com.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the amide functionality might require derivatization to improve volatility, GC-MS analysis of this compound would provide both retention time information from the GC and a mass spectrum of the compound. The electron ionization (EI) typically used in GC-MS is a higher-energy technique that leads to characteristic fragmentation patterns. The mass spectrum of the precursor, 3-(2-methoxyphenyl)propionic acid, shows a molecular ion peak at m/z 180, with major fragments at m/z 135, 121, and 91, which can be attributed to the loss of various parts of the molecule nist.gov. A similar fragmentation pattern, with adjustments for the N-methylamide group, would be expected for the target compound, providing valuable structural information.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of compounds. mdpi.com These two techniques are complementary, probing the vibrational modes of a molecule. thermofisher.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. sapub.org Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser, which is dependent on changes in the polarizability of the bonds. thermofisher.comsapub.org

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups: the methoxy group, the phenyl ring, the amide linkage, and the propanamide backbone. Theoretical and experimental studies on related molecules, such as N-phenylpropanamide and various methoxyphenyl derivatives, provide a basis for assigning these vibrational modes. openaccesspub.orgresearchgate.net

Key Expected Vibrational Modes:

N-H Vibrations: The amide N-H stretching vibration is typically a strong band in the IR spectrum, expected in the region of 3400-3200 cm⁻¹. ijrar.org Its exact position is sensitive to hydrogen bonding. ijrar.org The N-H in-plane bending mode is anticipated to appear in the 1650-1550 cm⁻¹ region.

C=O Stretching: The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and is expected around 1680-1630 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching vibration of the amide group typically appears in the range of 1400-1200 cm⁻¹. sapub.org

Methoxyphenyl Group Vibrations: The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. The C-O-C stretching vibrations of the methoxy group will likely produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C=C stretching vibrations within the phenyl ring are expected in the 1600-1450 cm⁻¹ region. openaccesspub.orgtandfonline.com

Alkyl Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups in the propanamide chain are anticipated in the 2975-2850 cm⁻¹ range. researchgate.net Bending (scissoring and rocking) vibrations for these groups will appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net

The following table summarizes the expected vibrational frequencies for key functional groups based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | N-H Stretch | 3400 - 3200 | IR, Raman |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | IR, Raman |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1650 - 1550 | IR |

| Aromatic | C-H Stretch | > 3000 | IR, Raman |

| Aromatic | C=C Stretch | 1600 - 1450 | IR, Raman |

| Methoxy | C-O-C Asymmetric Stretch | ~1250 | IR |

| Methoxy | C-O-C Symmetric Stretch | ~1050 | IR |

| Alkyl | C-H Stretch | 2975 - 2850 | IR, Raman |

This table is illustrative and based on data from analogous compounds. Actual values for this compound may vary.

X-ray Crystallography for Three-Dimensional Structure and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

While a crystal structure for this compound is not publicly available, data from closely related analogs, such as 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, can provide significant insights into the likely structural characteristics. nih.gov The analysis of such analogs reveals how the molecule packs in the solid state and the nature of intermolecular interactions, such as hydrogen bonding.

For instance, in the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, the molecule exhibits specific bond lengths and angles that are characteristic of its chemical structure. Hydrogen bonding, particularly involving the amide and hydroxyl groups, plays a crucial role in the formation of a three-dimensional molecular network. nih.gov

The following table presents representative crystallographic data for an analog, 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, which illustrates the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9882 (2) |

| b (Å) | 11.4053 (3) |

| c (Å) | 16.2381 (5) |

| V (ų) | 1479.42 (7) |

| Z | 4 |

Data from the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide. nih.gov

Synthesis and Investigation of Functionalized Derivatives of 3 2 Methoxyphenyl N Methylpropanamide

Systematic Structural Modifications at the Methoxyphenyl Moiety

The 2-methoxyphenyl group is a primary target for structural variation, offering multiple avenues for derivatization. Modifications can involve the introduction of new substituents to the aromatic ring or alteration of the existing methoxy (B1213986) group.

One common strategy is the electrophilic substitution of the benzene (B151609) ring. For instance, Friedel-Crafts acylation can be employed to introduce ketone functionalities. The acylation of activated benzene rings in the presence of polyphosphoric acid is a well-established method for synthesizing aromatic ketones. semanticscholar.org This could be used to add, for example, an acetyl group to the phenyl ring of 3-(2-methoxyphenyl)-N-methylpropanamide, creating new keto-amide derivatives.

| Modification Strategy | Position of Modification | Example Functional Group Added | Resulting Derivative Class |

|---|---|---|---|

| Friedel-Crafts Acylation | C-4 or C-5 | -COCH₃ (Acetyl) | Aryl-keto propanamide |

| Demethylation & Re-alkylation | C-2 (original methoxy position) | -OCH₂CH₃ (Ethoxy) | 2-Alkoxy propanamide |

| Positional Isomerism | C-3 or C-4 | -OCH₃ (Methoxy) | 3-(3/4-methoxyphenyl)propanamide |

| Halogenation | C-3, C-4, C-5, or C-6 | -Cl, -Br, -F | Halogenated-phenyl propanamide |

Derivatization at the Amide Nitrogen and Propanamide Alkyl Chain

The propanamide portion of the molecule provides rich opportunities for functionalization, both at the amide nitrogen and along the three-carbon alkyl chain.

The secondary amide's nitrogen atom can be targeted for modification. While the parent compound is N-methylated, this methyl group can be removed via N-demethylation protocols. nih.gov The resulting secondary amine (N-H) serves as a key intermediate for introducing a variety of other substituents through N-alkylation or N-acylation, allowing for the synthesis of a broad range of N-substituted analogs. mdpi.comnih.gov

The alkyl chain itself can also be modified. One approach is the introduction of substituents at the α-carbon (the carbon adjacent to the amide carbonyl). Metal-free synthetic methods can be used to create α-substituted propargylamides, demonstrating the feasibility of adding groups at this position. nih.gov Such modifications introduce a potential stereocenter, opening the door to chiral derivatives. Additionally, the propanamide chain can be functionalized through halogenation, for instance, by replacing a hydrogen atom with chlorine to produce compounds like 3-chloro-N-(methoxyphenyl)propanamide. nih.govnih.gov Structure-activity relationship studies on related propanamides have shown that even small changes in this region, such as creating α,α-dimethyl or cyclopropyl (B3062369) amides, can significantly impact molecular interactions. researchgate.net

| Region of Modification | Synthetic Strategy | Example Derivative Structure |

|---|---|---|

| Amide Nitrogen | N-demethylation followed by N-alkylation | 3-(2-methoxyphenyl)-N-ethylpropanamide |

| α-Carbon | α-Alkylation | 3-(2-methoxyphenyl)-2-methyl-N-methylpropanamide |

| β-Carbon | Halogenation | 3-(2-methoxyphenyl)-3-chloro-N-methylpropanamide |

| γ-Carbon | Functionalization of a precursor | 4-(2-methoxyphenyl)-N-methyl-butanamide (chain extension) |

Synthesis and Characterization of Chiral Analogs

Introducing chirality into the this compound scaffold is a key strategy for developing stereospecific molecules. A chiral center can be created by adding a substituent to the α- or β-positions of the propanamide chain, resulting in a pair of enantiomers (R and S forms). The synthesis of single enantiomers often requires specialized stereoselective methods.

One powerful approach is asymmetric catalysis, where a chiral catalyst guides a reaction to preferentially form one enantiomer over the other. Chiral phosphoric acids, for example, have been successfully used for the enantioselective construction of other complex molecules. researchgate.net Another advanced technique is the use of stereoselective cycloaddition reactions, which can establish multiple stereocenters with high precision in a single step. mdpi.commdpi.com The synthesis and characterization of chiral sulfonamides and other N-heterocyclic compounds have demonstrated the importance of stereochemistry in molecular recognition. nih.gov Once synthesized, the distinct enantiomers would be characterized by techniques sensitive to chirality, such as polarimetry and chiral chromatography, to confirm their enantiomeric purity.

| Enantiomer | Hypothetical Structure Name | Key Feature |

|---|---|---|

| (R)-enantiomer | (R)-3-(2-methoxyphenyl)-2-methyl-N-methylpropanamide | Specific three-dimensional arrangement at the C-2 chiral center. |

| (S)-enantiomer | (S)-3-(2-methoxyphenyl)-2-methyl-N-methylpropanamide | Mirror-image three-dimensional arrangement at the C-2 chiral center. |

Incorporation into Peptidomimetic Frameworks and Macrocycles

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides, often with improved stability or bioavailability. nih.gov The this compound unit is an excellent candidate for incorporation into such frameworks. The N-methylated amide bond is a common feature in natural peptides and its inclusion can restrict conformational flexibility and increase resistance to enzymatic degradation. nih.gov The core scaffold can act as a building block, or "dipeptide surrogate," that presents its functional groups in a specific three-dimensional arrangement. nih.gov

This building block can be integrated into larger, more complex structures, including macrocycles. Macrocyclization, the formation of large ring structures, is a widely used strategy in drug discovery to create conformationally constrained molecules. sbmu.ac.irresearchgate.net Synthetic strategies often involve coupling a linear precursor containing the propanamide unit at both ends, either directly or through a linker molecule. nih.gov Libraries of macrocyclic peptides containing N-alkylated residues have been synthesized, demonstrating the feasibility of these approaches. nih.gov The synthesis of such complex molecules often relies on efficient coupling reactions and may involve solid-phase synthesis techniques. nih.govnih.gov

| Framework Type | Description | Hypothetical Example |

|---|---|---|

| Linear Peptidomimetic | The propanamide unit is part of a non-natural peptide-like chain. | Alanine-[this compound]-Glycine |

| Macrocycle | The propanamide unit is embedded within a large cyclic structure. | A 15-membered ring containing the core scaffold linked via amide or ether bonds. |

Preparation of Diverse Heterocyclic Derivatives (e.g., Pyrazoles, Pyrimidines)

The flexible propanamide scaffold can serve as a starting point for the synthesis of a wide range of heterocyclic compounds through cyclization reactions. By modifying the core structure to introduce appropriate reactive functional groups, it can be converted into rings containing nitrogen, oxygen, or sulfur atoms.

For example, to synthesize pyrazole (B372694) derivatives, the propanamide could be chemically transformed into a 1,3-dicarbonyl equivalent. This intermediate can then undergo a condensation reaction with hydrazine (B178648) to form the five-membered pyrazole ring. This strategy is a cornerstone of heterocyclic chemistry. nih.govnih.govzsmu.edu.ua

Similarly, pyrimidine (B1678525) derivatives can be prepared. A suitable precursor derived from the propanamide can be reacted with N,N-binucleophilic reagents like guanidine (B92328) or thiourea. mdpi.comresearchgate.net The reaction of arylmethylidene derivatives of furan-2(3H)-ones with guanidine, for instance, leads to the formation of pyrimidine rings. mdpi.comresearchgate.net Research has shown the successful synthesis of various pyrido[2,3-d]pyrimidines and other fused pyrimidine systems from functionalized starting materials. nih.govrsc.org Other heterocycles, such as pyridines, can also be accessed through palladium-catalyzed cross-coupling reactions on suitable precursors. arkat-usa.org

| Target Heterocycle | Key Reagent | General Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | Condensation with a 1,3-dicarbonyl precursor |

| Pyrimidine | Guanidine or Thiourea | Condensation with a β-keto-ester or similar precursor mdpi.comresearchgate.net |

| Pyridine (B92270) | Ammonia or ammonium (B1175870) source | Hantzsch-type synthesis or similar cyclocondensation |

| Tetrazole | Azide source (e.g., NaN₃) | Cycloaddition with a nitrile precursor |

Applications in Advanced Organic Synthesis and Molecular Engineering

Utility as Key Building Blocks and Intermediates for Complex Molecule Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Amide-containing compounds are particularly valuable, as the amide bond is a cornerstone of many biologically active molecules, including peptides and pharmaceuticals.

While extensive research highlights the use of structurally similar compounds, specific documentation for 3-(2-methoxyphenyl)-N-methylpropanamide is less prevalent. For instance, isomers like N-(3-Methoxyphenyl)-2,2-dimethylpropanamide are recognized as versatile intermediates in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents. chemimpex.com The stability and reactivity of such scaffolds under various conditions make them valuable for creating complex organic structures. chemimpex.com The core N-methylpropanamide unit itself is a common feature in chemical synthesis, often used as a solvent or an intermediate in the production of diverse compounds. guidechem.com

The value of a building block is often determined by its ability to participate in reliable, high-yield reactions to form larger assemblies. The 2-methoxyphenyl group in the target compound can influence reaction outcomes through steric and electronic effects, and it serves as a precursor for other functional groups, such as a phenol, which can be revealed through demethylation. nih.gov Although direct, large-scale applications of this compound as a widely adopted building block are not heavily documented, its structure is representative of the types of molecules that are crucial for constructing new chemical entities.

Contributions to the Development of Novel Molecular Transformation Processes

The development of novel molecular transformations—new reactions or significant improvements to existing ones—is essential for advancing synthetic chemistry. These processes enable chemists to build molecular complexity more efficiently. While this compound is more likely to be a substrate in such reactions rather than a catalyst for their development, its structure is relevant to several modern synthetic methods.

For example, new methods for forming amide bonds or for modifying molecules containing them are constantly being explored. The development of transition-metal-catalyzed reactions, such as those for C-H activation, could potentially use the aromatic ring of the molecule as a site for functionalization. acs.org Similarly, novel catalytic processes that selectively cleave or form C-N bonds are of high interest. While the literature describes the development of such transformations, for instance, using palladium or rhodium catalysts for constructing coumarins or iminocoumarins, the specific involvement of this compound in pioneering these methods has not been a central focus. acs.org

The table below illustrates some modern molecular transformation processes where a compound like this compound could theoretically be a substrate, contributing to the synthesis of novel derivatives.

| Transformation Type | Potential Application to the Target Compound | Reference to Concept |

| C-H Activation/Functionalization | Direct modification of the phenyl ring to add new functional groups. | acs.org |

| Cross-Coupling Reactions | If converted to an aryl halide, coupling with various partners (e.g., Suzuki, Buchwald-Hartwig). | whiterose.ac.uk |

| Demethylation | Conversion of the 2-methoxy group to a 2-hydroxy group, enabling further reactions. | nih.gov |

| Directed Metalation | The amide or methoxy (B1213986) group could direct ortho-lithiation for substitution on the aromatic ring. | N/A |

This table is illustrative of general synthetic concepts and does not represent documented reactions specific to this compound based on the search results.

Strategic Role in Expanding Chemical Space and Accessing Underexplored Chemical Entities

"Chemical space" refers to the entire collection of all possible molecules. nih.gov A major goal in modern drug discovery and materials science is to synthesize novel molecules that occupy unexplored regions of this space. nih.govway2drug.com This is often achieved by moving away from flat, aromatic, sp²-hybridized structures toward more three-dimensional, sp³-rich molecules, which are thought to have a higher probability of success in drug development. csmres.co.uk

The synthesis of any new or sparsely studied molecule, including this compound, inherently contributes to the exploration of chemical space. way2drug.com Its structure, containing both rigid (phenyl ring) and flexible (propyl chain) elements, provides a distinct three-dimensional shape.

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently create libraries of structurally diverse molecules to populate chemical space. broadinstitute.org This approach can generate skeletal diversity, where different reaction pathways lead to fundamentally different molecular backbones from a common starting material. broadinstitute.org While there is no evidence to suggest that this compound has been a central component of a major DOS initiative, it represents a chemical entity whose derivatives could be used to expand libraries for biological screening. The systematic modification of its three key regions—the ring, the linker, and the amide—could generate a focused library of compounds for exploring structure-activity relationships.

Enabling Stereoselective Synthesis of Advanced Intermediates and Target Molecules

Stereoselective synthesis, the ability to produce a single desired stereoisomer of a chiral molecule, is critical in pharmaceutical chemistry, as different enantiomers or diastereomers can have vastly different biological activities.

The structure of this compound is achiral. However, it could be a precursor to or a product of a stereoselective reaction. For instance, if a substituent were introduced at the propyl chain, a chiral center would be created. A stereoselective reduction of a corresponding unsaturated precursor (e.g., an enone) or a stereoselective alkylation could, in principle, generate a single enantiomer of a chiral derivative.

The use of protecting groups is often essential in multi-step stereoselective synthesis to ensure that only the desired functional group reacts. wikipedia.org In a synthetic route involving a derivative of this compound, the amide nitrogen or a potential hydroxyl group (from demethylation) might require protection. wikipedia.org While general principles of stereoselective synthesis are well-established, such as the Achmatowicz reaction for creating bicyclic systems broadinstitute.org or the use of chiral catalysts, specific applications featuring this compound as a key component are not prominently featured in the surveyed scientific literature. Its potential lies in its capacity to be transformed into more complex, chiral molecules using established stereoselective methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-methoxyphenyl)-N-methylpropanamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 2-methoxyphenylpropanoic acid derivatives with methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (25–50°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

- Validation : Monitor reaction progress using TLC or LC-MS. Confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity threshold) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., using data analogous to 3-Chloro-N-(4-methoxyphenyl)propanamide in Acta Crystallographica) .

- Spectroscopy : FT-IR for functional groups (amide C=O stretch ~1650 cm⁻¹), UV-Vis for π→π* transitions in the methoxyphenyl group .

- Computational analysis : DFT calculations (B3LYP/6-311++G**) to predict electronic properties and stability .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Test in DMSO (high solubility), aqueous buffers (pH-dependent), and organic solvents (ethanol > acetone). Use dynamic light scattering (DLS) for aggregation studies .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methoxy groups may reduce oxidative degradation compared to amino analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Approach :

- Batch variability analysis : Compare purity (HPLC), stereochemistry (chiral HPLC), and synthetic byproducts (LC-MS) across studies .

- Assay standardization : Replicate assays (e.g., enzyme inhibition) under controlled conditions (pH, temperature). Cross-validate using orthogonal methods (SPR vs. fluorescence polarization) .

Q. What in silico strategies are effective for predicting the pharmacokinetics and target interactions of this compound?

- Tools :

- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) .

- ADMET prediction : SwissADME for bioavailability, BBB permeability, and CYP450 metabolism. Methoxy groups may enhance metabolic stability compared to halogenated analogs .

Q. How can researchers design derivatives to enhance selectivity in enzyme inhibition studies?

- Strategy :

- SAR analysis : Modify the methoxy position (para vs. ortho) or replace the methyl group on the amide (e.g., ethyl, cyclopropyl). Test derivatives using high-throughput screening .

- Co-crystallization : Resolve enzyme-ligand complexes (e.g., with X-ray or cryo-EM) to identify critical binding residues .

Q. What analytical methods are critical for detecting trace impurities in scaled-up synthesis?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.